(2E)-3-(4-Bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Description
(2E)-3-(4-Bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridging a 4-bromophenyl group and a 5-methyl-substituted furan ring. Key properties include:
- Molecular Formula: C₁₅H₁₁BrO₂
- Molecular Weight: 291.14 g/mol
- CAS Registry Number: 119650-59-8
- Purity: 95% (commercially available via Fluorochem) .
The 5-methylfuran moiety enhances steric bulk compared to unsubstituted furan derivatives, while the 4-bromophenyl group introduces halogen-based intermolecular interactions (e.g., C–Br⋯π or C–Br⋯O) .
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-10-2-9-14(17-10)13(16)8-5-11-3-6-12(15)7-4-11/h2-9H,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKHXGUWBXLIFW-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-Bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-Bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into its corresponding alcohol or hydrocarbon derivatives.
Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of substituted chalcones with different functional groups.
Scientific Research Applications
Chemistry
The compound serves as a vital building block in organic synthesis. It is primarily synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of 4-bromobenzaldehyde with 5-methylfuran-2-carbaldehyde in the presence of a base like sodium hydroxide or potassium hydroxide. This synthesis pathway allows for the production of more complex molecules.
Table 1: Synthesis Pathways for Chalcones
| Reaction Type | Reactants | Conditions |
|---|---|---|
| Claisen-Schmidt | 4-bromobenzaldehyde + 5-methylfuran-2-carbaldehyde | Base (NaOH/KOH), ethanol/methanol, reflux |
Preliminary studies indicate that (2E)-3-(4-Bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one exhibits antimicrobial and anticancer properties. Its mechanism of action may involve inducing apoptosis in cancer cells and disrupting microbial cell membranes.
Case Study: Anticancer Activity
A study demonstrated that this chalcone derivative effectively inhibited the growth of several cancer cell lines, suggesting its potential as an anticancer agent.
Medicinal Chemistry
Research is ongoing into the therapeutic applications of this compound. Its structural features make it a candidate for drug development aimed at treating various diseases, particularly those involving microbial infections and cancer.
Table 2: Potential Therapeutic Applications
| Disease Type | Application Focus | Research Stage |
|---|---|---|
| Cancer | Apoptosis induction | Preclinical studies |
| Bacterial Infections | Antimicrobial activity | Preliminary studies |
Industrial Applications
In addition to its research applications, this compound can be utilized in the development of new materials. Its unique properties allow it to be incorporated into polymers and coatings that require specific characteristics such as enhanced durability or antimicrobial properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-Bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways and gene expression. The compound’s antimicrobial activity could be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
Table 1: Substituent Variations in Chalcone Derivatives
Key Observations :
- Halogen Positioning : Bromine at the para-position (as in the target compound) promotes linear molecular packing via C–Br⋯O interactions, whereas ortho-substituted bromine (e.g., 2-bromophenyl in ) induces steric hindrance, reducing planarity .
- Heterocycle Substitution: The 5-methylfuran group in the target compound increases hydrophobicity compared to unsubstituted furan (e.g., ).
Crystallographic and Conformational Analysis
Table 2: Dihedral Angles and Crystal Packing
Key Findings :
- Planarity : The target compound’s 5-methylfuran and 4-bromophenyl groups likely adopt a near-planar conformation (similar to ), favoring π-conjugation. In contrast, bulkier substituents (e.g., 2-bromophenyl in ) increase dihedral angles, disrupting conjugation .
- Packing Efficiency : Fluorine or methyl substituents (e.g., ) enhance crystal density via C–H⋯F/O interactions, whereas bromine’s polarizability supports halogen bonding, as seen in C–Br⋯O contacts .
Intermolecular Interactions and Stability
- Halogen Bonding : The target compound’s C–Br group participates in Type-II halogen bonds (C–Br⋯O), with bond distances ~3.3–3.5 Å, stabilizing layered crystal packing .
- Hydrogen Bonding : Analogs with hydroxyl groups (e.g., ) exhibit stronger O–H⋯O hydrogen bonds (2.6–2.8 Å), increasing melting points but reducing solubility .
- π-π Stacking : Thiophene-containing derivatives (e.g., ) show enhanced π-π interactions (centroid distances ~3.5–3.8 Å) compared to furan analogs due to sulfur’s larger atomic radius .
Biological Activity
(2E)-3-(4-Bromophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, a member of the chalcone family, has garnered attention due to its diverse biological activities. This compound, characterized by a bromophenyl group and a furan moiety, exhibits potential in various therapeutic applications, including anticancer and antimicrobial properties. The molecular formula of this compound is C14H11BrO2, with a molecular weight of approximately 291.14 g/mol .
The structure of this compound can be represented as follows:
Key Features:
- Bromophenyl Group: Enhances reactivity and biological interactions.
- Furan Moiety: Contributes to the compound's unique electronic properties.
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-bromobenzaldehyde and 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is generally conducted in ethanol or methanol under reflux conditions .
Anticancer Activity
Research has indicated that chalcones, including this compound, possess significant anticancer activity. The mechanism of action may involve:
- Induction of Apoptosis: The compound can trigger programmed cell death in cancer cells by modulating various signaling pathways .
- Inhibition of Tumor Growth: Studies suggest that it may inhibit the proliferation of cancer cells through cell cycle arrest mechanisms.
Case Study:
In a study involving breast cancer cell lines, this compound demonstrated potent cytotoxic effects, outperforming some conventional chemotherapeutic agents .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Its effectiveness against various bacterial strains can be attributed to:
- Disruption of Cell Membranes: The compound may interfere with microbial cell integrity, leading to cell death.
- Inhibition of Essential Enzymes: It may inhibit enzymes critical for microbial survival .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| (2E)-3-(4-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | Structure | Chlorine substituent; different electronic properties |
| (2E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | Structure | Fluorine substituent; potential for enhanced reactivity |
| (2E)-3-(4-Methylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | Structure | Methyl substituent; varied biological activity |
The presence of the bromine atom in this compound enhances its reactivity and may confer distinct biological activities compared to its analogs.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Apoptotic Pathways: Modulation of Bcl-xL and caspase pathways leading to apoptosis.
- Cell Cycle Regulation: Inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
- Antimicrobial Mechanisms: Disruption of microbial metabolic processes and cell membrane integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
